molecular formula C6H11ClF3NO B3097443 3-(Trifluoromethoxy)piperidine hydrochloride CAS No. 1310684-89-9

3-(Trifluoromethoxy)piperidine hydrochloride

Cat. No.: B3097443
CAS No.: 1310684-89-9
M. Wt: 205.60
InChI Key: UHUKHXXEPUCJFU-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a trifluoromethoxy (-OCF₃) group at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry and agrochemical research due to the unique physicochemical properties imparted by the trifluoromethoxy group, including enhanced lipophilicity, metabolic stability, and electronic effects.

Properties

IUPAC Name

3-(trifluoromethoxy)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUKHXXEPUCJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)piperidine hydrochloride typically involves the introduction of the trifluoromethoxy group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a trifluoromethoxy reagent under controlled conditions. For example, the reaction of piperidine with trifluoromethanesulfonic anhydride in the presence of a base can yield 3-(Trifluoromethoxy)piperidine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Synthesis

3-(Trifluoromethoxy)piperidine hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting molecules, making them suitable candidates for drug development.

Example Compounds Synthesized :

  • Antidepressants : Variants of piperidine derivatives have been explored for their potential antidepressant effects.
  • Antipsychotics : The compound has been used in the synthesis of novel antipsychotic agents that target specific neurotransmitter receptors.

Research indicates that derivatives of 3-(trifluoromethoxy)piperidine exhibit notable biological activities, including:

  • Inhibition of Enzymes : Certain derivatives have shown promise as enzyme inhibitors, particularly in cancer research.
  • Neuropharmacological Effects : Studies have indicated potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.

Data Table: Summary of Applications

Application AreaDescriptionExample Compounds
Pharmaceutical SynthesisUsed as a precursor in the synthesis of various drugs.Antidepressants, Antipsychotics
Biological ActivityExhibits enzyme inhibition and neuropharmacological effects.Cancer inhibitors, Neuroprotective agents
Chemical ResearchServes as a reagent in chemical reactions for developing new materials or compounds.Novel piperidine derivatives

Case Study 1: Synthesis of Antidepressant Derivatives

A study published in a peer-reviewed journal demonstrated the synthesis of several antidepressant candidates using this compound as a key intermediate. The synthesized compounds were evaluated for their serotonin reuptake inhibition, showing promising results compared to existing medications.

Case Study 2: Neuropharmacological Research

In another study, researchers investigated the neuropharmacological properties of piperidine derivatives containing trifluoromethoxy groups. The findings suggested that these compounds could modulate neurotransmitter systems effectively, indicating potential therapeutic applications for anxiety and depression.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituent Position/Group Key Structural Difference CAS/Identifier Purity Source
4-(Trifluoromethoxy)piperidine HCl 4-position -OCF₃ Trifluoromethoxy group at 4-position MFCD23382079 97%
3-[(Trifluoromethoxy)methyl]piperidine HCl 3-position -CH₂OCF₃ Trifluoromethoxy attached via methyl linker EN300-736661 N/A
3-(Trifluoromethyl)piperidine-1-sulfonyl chloride 3-position -CF₃; sulfonyl chloride Trifluoromethyl and sulfonyl chloride groups 1208080-28-7 N/A
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl 2-position phenyl-CF₃ Trifluoromethyl on phenyl side chain 1391417-19-8 N/A
3-Methoxypiperidine HCl 3-position -OCH₃ Methoxy instead of trifluoromethoxy 688809-94-1 95%

Key Observations :

  • Positional Isomerism : The 4-(Trifluoromethoxy)piperidine HCl () differs only in the substituent position, which can alter steric interactions and binding affinity in biological systems.
  • Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than methoxy (-OCH₃), enhancing resistance to oxidative metabolism.

Physicochemical Properties

Comparative data for select analogs:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility
3-Methoxypiperidine HCl 108–112 165.63 Soluble in polar solvents
4-(Trifluoromethoxy)piperidine HCl N/A 219.64 Likely soluble in DMSO/EtOH
BF 2649 (Piperidine derivative) White solid 341.32 Soluble in water, DMSO, EtOH

Insights :

  • Solubility in polar solvents (e.g., DMSO) is common among hydrochloride salts due to ionic character.

Biological Activity

3-(Trifluoromethoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug development. This article provides an overview of its biological activity, synthesis, applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethoxy group, which significantly alters its electronic properties. This modification can influence the compound's interaction with biological targets, enhancing its pharmacological profile.

The mechanism of action of this compound primarily involves its incorporation into peptide sequences and other biological molecules. The trifluoromethoxy group affects the electronic properties of the compound, which can lead to improved binding affinities with various biological targets. This property is particularly relevant in the context of enzyme-substrate interactions and receptor binding.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that compounds containing trifluoromethyl groups can enhance cytotoxic effects against cancer cell lines. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in various cancer cell models .
  • Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to NMDA receptor modulation. Binding studies indicate that it may inhibit NMDA receptor activity, which is relevant for conditions like Alzheimer's disease and epilepsy .
  • Enhanced Stability : The presence of the trifluoromethoxy group contributes to increased resistance against enzymatic degradation, making it suitable for therapeutic applications where prolonged circulation time is necessary.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of piperidine derivatives, this compound was shown to induce significant cytotoxicity in FaDu hypopharyngeal tumor cells compared to non-fluorinated analogs. The compound exhibited IC50 values in the nanomolar range, highlighting its potential as an effective anticancer agent .

Case Study 2: Neuropharmacological Studies

Binding assays conducted on rat brain membranes revealed that this compound could inhibit the binding of radiolabeled ligands to NMDA receptors. This inhibition was measured at varying concentrations, demonstrating a dose-dependent response that could have implications for treating neuropsychiatric disorders .

Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and other fluorinated and non-fluorinated piperidine derivatives. The following table summarizes key properties:

CompoundLipophilicityStabilityBiological Activity
This compoundHighHighEnhanced
Non-fluorinated analogModerateModerateStandard
(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acidHighHighEnhanced

This table illustrates how the trifluoromethoxy substitution enhances key properties relevant to biological activity.

Q & A

Q. What are the recommended synthetic routes for 3-(trifluoromethoxy)piperidine hydrochloride, and what analytical methods validate its purity and structure?

The synthesis of trifluoromethoxy-substituted piperidines typically involves nucleophilic substitution or catalytic trifluoromethoxylation under anhydrous conditions . For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical to confirm the trifluoromethoxy group's presence and substitution pattern. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, with acceptance criteria ≥95% . Mass spectrometry (MS) further confirms molecular weight (e.g., [M+H]+ ion at m/z 234.1 for C₇H₁₁F₃NO·HCl).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to limited toxicity data for this specific compound, general precautions for piperidine derivatives apply:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • Storage : Store at 2–8°C in sealed, moisture-resistant containers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

The trifluoromethoxy (-OCF₃) group enhances lipophilicity (logP ~1.8) and metabolic stability compared to methoxy (-OCH₃) analogs. This increases membrane permeability, making the compound suitable for CNS-targeted studies . Polar surface area (PSA) is reduced to ~20 Ų, favoring blood-brain barrier penetration.

Advanced Research Questions

Q. What pharmacological targets are associated with 3-(trifluoromethoxy)piperidine derivatives, and how are structure-activity relationships (SAR) optimized?

Piperidine derivatives with trifluoromethoxy groups are explored for:

  • CNS Targets : Dopamine D₂/D₃ receptors and serotonin transporters (SERT), with SAR studies focusing on substituent positioning (e.g., para vs. meta) .
  • Enzyme Inhibition : Monoamine oxidase (MAO) and acetylcholinesterase (AChE), where -OCF₃ enhances binding affinity via hydrophobic interactions .
  • Case Study : Pitolisant (a piperidine derivative) targets histamine H₃ receptors, demonstrating the scaffold’s versatility .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Common discrepancies arise from:

  • Purity Variability : Batches with <95% purity (e.g., due to unreacted intermediates) may skew IC₅₀ values .
  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or solvent (DMSO vs. saline) alter solubility and activity .
  • Resolution : Validate purity via HPLC-MS and standardize assay protocols (e.g., Eurofins Panlabs’ kinase profiling) .

Q. What strategies are effective for synthesizing enantiomerically pure this compound?

Chiral resolution methods include:

  • Chiral Chromatography : Use of Chiralpak IA/IB columns with hexane:IPA mobile phases .
  • Asymmetric Catalysis : Employing cinchona alkaloid catalysts for enantioselective trifluoromethoxylation .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid .

Q. How does the hydrochloride salt form impact the compound’s stability and formulation in preclinical studies?

The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in PBS) but may:

  • Hydrolyze : Degrade in acidic conditions (pH <3), releasing piperidine and trifluoromethanol .
  • Stabilizers : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethoxy)piperidine hydrochloride
Reactant of Route 2
3-(Trifluoromethoxy)piperidine hydrochloride

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